Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]
Description
Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] is a structurally complex bicyclic compound characterized by a spirocyclic framework combining a 7-oxabicyclo[4.1.0]heptane (a norbornene oxide derivative) and an oxetane ring. This compound, also identified by its systematic name 2-(7-oxabicyclo[4.1.0]hept-3-yl)spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane] (CAS 3388-03-2), has a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.33 g/mol . It is synthesized through multi-step reactions involving Diels-Alder cycloadditions, aldol condensations, and epoxidation processes, as detailed in industrial protocols .
The compound is primarily utilized in high-performance composite resins due to its epoxy functionality, which enhances thermal stability and mechanical strength in industrial applications . Spectroscopic data, including ¹³C NMR, confirm its structural integrity .
Properties
CAS No. |
14361-93-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] |
InChI |
InChI=1S/C8H12O2/c1-2-8(4-9-5-8)3-7-6(1)10-7/h6-7H,1-5H2 |
InChI Key |
TVIBBERBBAYNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1O3)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-oxaspiro[bicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Substituted 7-Oxabicyclo[4.1.0]heptanes
Derivatives such as 1-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane (C₁₀H₁₆O, MW 152.23 g/mol) feature alkyl substitutions that reduce molecular weight and alter reactivity. These compounds are intermediates in fragrance and pharmaceutical synthesis but lack the spirocyclic complexity of the parent compound . Another derivative, 3-methyl-7-oxabicyclo[4.1.0]heptane (CAS 263-), is noted in environmental pollutant studies, detected at concentrations up to 9,400 μg/kg in urban samples .
Spirocyclic Oxetanes in Drug Discovery
Spirocyclic oxetanes like 2-oxa-6-aza-spiro[3.3]heptane demonstrate profound pharmacological utility. Replacing gem-dimethyl groups with oxetanes increases aqueous solubility by 4–4,000-fold and improves metabolic stability. For example, oxetane incorporation in aliphatic chains induces synclinal conformations, enhancing drug-target interactions .
Homopolymer Derivatives
The homopolymer poly[2-(7-oxabicyclo[4.1.0]hept-3-yl)spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane]] (CAS 64034-70-4) exhibits enhanced thermal properties, with a density of 1.26 g/cm³ and a melting point of 153°C. It is marketed under trade names like Araldite CY 175 and ERL 4234 for epoxy resins, outperforming non-spiro epoxides in crosslinking efficiency .
Comparison with Other Epoxides
Compounds like 3-ethyl-3-[(phenylmethoxy)methyl]-oxetane (S-140) and 1,4-cyclohexanedimethanol divinyl ether (CHDVE) are used in photopolymerization but lack the dual epoxy-oxetane functionality of Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane], which provides superior rigidity and chemical resistance .
Data Tables
Table 1: Key Properties of Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] and Analogues
Research Findings and Implications
- Synthetic Complexity : The spiro compound’s synthesis involves multi-step reactions (Diels-Alder, epoxidation), contrasting with simpler oxetanes produced via nucleophilic additions .
- Environmental Impact : Detection in urban sweepsand underscores the need for improved waste management in industrial settings .
- Material Advantages : The homopolymer’s thermal stability (melting point 153°C ) makes it preferable for aerospace and automotive composites over linear epoxides .
Biological Activity
Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, antibacterial properties, and mechanisms of action based on diverse research findings.
Chemical Structure : The compound is characterized by a spirocyclic structure that includes an oxetane ring, which can influence its reactivity and biological interactions.
Physical Properties :
- Molecular Weight : 182.24 g/mol
- Boiling Point : 223 °C
- Melting Point : 61.2 °C
- Polarizability : 14.4 .
Cytotoxicity
Recent studies have assessed the cytotoxic effects of spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] on various cancer cell lines. For instance, compounds derived from similar spirocyclic structures were shown to exhibit significant cytotoxicity against multiple human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15.8 |
| A-549 | 296.0 |
| U-251 | 159.0 |
| HepG2 | 22.8 |
| MCF-7 | 70.2 |
These findings suggest that the spirocyclic framework may contribute to the observed cytotoxicity through mechanisms that warrant further investigation .
Antibacterial Activity
The antibacterial properties of spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] have also been explored, particularly against Gram-positive bacteria:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 25 - 100 |
| Bacillus subtilis | 25 - 100 |
These results indicate moderate antibacterial activity, which could be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function .
The mechanisms underlying the biological activities of spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] are not fully elucidated but may involve several pathways:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Some spirocyclic compounds interact with DNA, causing strand breaks or inhibiting replication.
Case Studies
Several case studies have highlighted the potential of spirocyclic compounds in medicinal chemistry:
- Study on HeLa Cells : A study demonstrated that specific derivatives exhibited IC50 values as low as 15 µg/mL against HeLa cells, indicating potent antiproliferative properties.
- Antibacterial Efficacy : Research on derivatives showed effective inhibition against Staphylococcus aureus with MIC values indicating potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
